N-(6-甲基吡啶-2-基)-琥珀酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

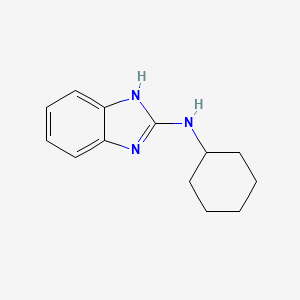

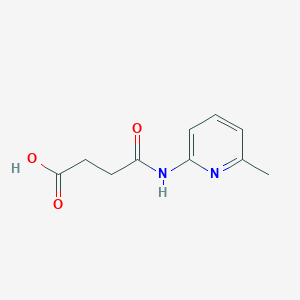

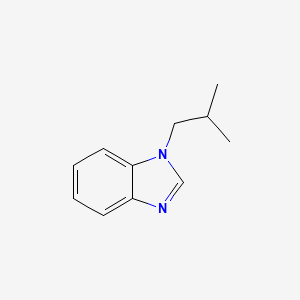

N-(6-Methyl-pyridin-2-yl)-succinamic acid is a compound that can be synthesized from succinic anhydride and 2-amino pyridine derivatives. It is part of a broader class of N-substituted succinamic acid compounds, which have been studied for their potential applications in various fields, including pharmaceuticals and materials science. The compound's structure is characterized by the presence of a pyridine ring substituted with a methyl group and an amide linkage to succinic acid.

Synthesis Analysis

The synthesis of N-substituted succinamic acid compounds, including N-(6-Methyl-pyridin-2-yl)-succinamic acid, involves an acylation reaction between succinic anhydride and a suitable amine, such as 2-amino pyridine. The optimal conditions for this reaction have been identified as a 1:1 molar ratio of succinic anhydride to amine, a reaction temperature of 15°C, and a reaction time of 5 hours, using dichloromethane as the reaction medium . The yields of the synthesized compounds can be quite high, with the highest reported yield being 85.6%.

Molecular Structure Analysis

The molecular structure of compounds related to N-(6-Methyl-pyridin-2-yl)-succinamic acid has been elucidated using various techniques such as single crystal X-ray diffraction (SCXRD). These studies reveal that the crystal packing is often stabilized by hydrogen bonding interactions, including O—H···O, O—H···N, N—H···O, and C—H···O bonds . Additionally, the presence of ring motifs and weak C—O···π and π—π interactions can further stabilize the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of N-substituted succinamic acid compounds can be explored through computational methods such as density functional theory (DFT) and Hartree–Fock (HF) techniques. These studies can provide insights into the molecular electrostatic potential (MSP), frontier molecular orbitals, and reactivity characteristics of the compounds . The intermolecular interactions, particularly hydrogen bonding, play a significant role in the stabilization of these compounds, which can influence their reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-Methyl-pyridin-2-yl)-succinamic acid and related compounds can be characterized through spectroscopic and thermal analyses. Techniques such as FT-IR spectroscopy and thermal analysis (TGA/DSC) are used to determine the stability and identify functional groups within the compound . The crystal structure analysis contributes to understanding the solid-state properties, while spectroscopic data can provide information on the electronic structure and bonding characteristics.

科学研究应用

分子结构和合成

研究已经探索了与N-(6-甲基吡啶-2-基)-琥珀酰胺密切相关的化合物的分子和晶体结构的合成和详细分析。这些研究突出了化合物的有趣结构特征,如氢键模式和晶体堆积。例如,对与之密切相关的4-氧代-4-(吡啶-3-基氨基)丁酸的合成和晶体结构分析揭示了强氢键链和三维超分子结构,这是由O-H…N和N-H…O氢键以及C-H…O相互作用(Naveen et al., 2016)促成的。同样,对琥珀酸和三螯合剂的铜(II)配合物的研究显示了不同的配位模式和有趣的晶体结构,这是由于琥珀酸配体的不同配位模式(Lazarou等,2010)。

在材料科学中的应用

N-取代琥珀酰胺化合物在材料科学中的潜在应用也是研究的课题。各种N-取代琥珀酰胺化合物的合成探索了它们的结构表征和潜在应用,突出了这些化合物在设计新材料方面的多功能性(Qi-fan, 2010)。此外,对使用Burkholderia sp. MAK1对吡啶衍生物进行氧功能化的研究表明了这类化合物在生物技术应用中的作用,展示了微生物过程如何被利用来修改吡啶衍生物以用于各种工业应用(Stankevičiūtė等,2016)。

属性

IUPAC Name |

4-[(6-methylpyridin-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGKRAJXJGXBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Methyl-pyridin-2-yl)-succinamic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)